molecular formula C23H25NO4 B2697569 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid CAS No. 2445791-37-5

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid

Cat. No. B2697569
CAS RN: 2445791-37-5
M. Wt: 379.456
InChI Key: YTYLKIUALBSMNF-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a pyrrolidine ring and a carboxylic acid group . The fluorene group is often used in the synthesis of peptides and other organic compounds due to its ability to protect amine groups .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the polycyclic fluorene group and the pyrrolidine ring .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a solid at room temperature . Other physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C, while other base-labile protecting groups remain intact, showcasing its utility in the synthesis of complex molecules, such as an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

The Fmoc group plays a crucial role in solid phase peptide synthesis (SPPS), where it has enabled the development of a variety of solid supports, linkages, and side chain protecting groups. This advancement has facilitated the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins, demonstrating the versatility and efficiency of Fmoc SPPS (Fields & Noble, 2009).

Synthesis of Glycopyranosylamine Uronic Acids

Fmoc-protected glycopyranosylamine uronic acids are synthesized for potential use in solid-phase synthesis, providing unique monomer units for incorporation into combinatorial library syntheses. This demonstrates the compound's relevance in the development of new biomaterials and therapeutic agents, highlighting its importance in modern organic synthesis and drug discovery processes (Ying & Gervay-Hague, 2004).

Photophysics and Bioimaging

A water-soluble fluorene derivative, utilized for integrin-targeting bioimaging, showcases the compound's application in photophysical characterization and two-photon absorption properties. This application is particularly attractive for integrin imaging, demonstrating the compound's utility in advanced imaging techniques and its potential in biomedical research (Morales et al., 2010).

Future Directions

The future directions for this compound would likely involve its use in the synthesis of peptides or other organic compounds. It could also be studied further to better understand its physical and chemical properties .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-22(2)13-23(3,20(25)26)14-24(22)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYLKIUALBSMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5,5-trimethylpyrrolidine-3-carboxylic acid

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